2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene
Description
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-5-tert-butyl-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-12(3)16/h7-8H,3,9H2,1-2,4-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNCEKXZURELHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=C)Br)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl) in non-polar solvents like dichloromethane.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in solvents like acetone or water.
Major Products Formed
Substitution Reactions: Formation of alcohols, amines, or thioethers.
Addition Reactions: Formation of dihalides or halohydrins.
Oxidation Reactions: Formation of epoxides or diols.
Scientific Research Applications
2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene chain are key reactive sites that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the tert-butyl and methyl groups on the phenyl ring can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Chlorinated Propenes
Chlorinated analogs, such as 1,2-dichloropropene (CAS 542-75-6) and 2,3-dichloropropene (CAS 78-88-6), exhibit distinct reactivity due to the weaker C–Cl bond compared to C–Br. For example:
- Reactivity : Bromine’s higher leaving group ability (compared to chlorine) makes the target compound more reactive in nucleophilic substitutions or elimination reactions.
- Phase Behavior : Chlorinated propenes generally have lower boiling points than brominated analogs due to reduced molecular weight and weaker intermolecular forces. However, the bulky aryl group in the target compound may offset this trend by increasing molecular mass and steric hindrance .
*Calculated based on molecular formula.
Brominated Propenes with Aryl Substituents
- 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0, C₁₂H₁₃BrO₂): This analog replaces the tert-butyl-dimethylphenyl group with a carboethoxyphenyl moiety. Molar mass (269.13 g/mol) is lower than the target compound due to the absence of bulky alkyl groups .
Aromatic Substituent Effects
1-(4-tert-Butyl-2,6-dimethylphenyl)ethanone (CAS 2040-10-0)
- The tert-butyl and dimethyl groups create significant steric hindrance, which likely reduces solubility in polar solvents.
p-tert-Butylphenyl 1-(2,3-epoxy)propyl ether (CAS 3101-60-8)
- The epoxypropyl ether substituent introduces polarity and reactivity distinct from the bromopropene chain.
- This highlights how substituent choice (e.g., ether vs. bromoalkene) dictates application: epoxy groups are reactive in polymer chemistry, whereas bromoalkenes are intermediates in cross-coupling reactions .
Key Research Findings and Data Gaps
- Predictions for the target compound would require incorporating its bulky aryl group into CPA parameters.
- Reactivity : The bromine atom and aryl group suggest utility in Suzuki-Miyaura cross-coupling, but experimental confirmation is needed. Chlorinated analogs are less favored in such reactions due to poorer leaving group ability .
- Stability : Steric protection from the 4-tert-butyl-2,6-dimethylphenyl group may enhance thermal stability compared to less hindered analogs.
Biological Activity
2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene is an organobromine compound with the molecular formula and a molecular weight of 281.24 g/mol. This compound features a bromine atom attached to the second carbon of a propene chain, with a bulky 4-tert-butyl-2,6-dimethylphenyl substituent at the third carbon, which may influence its biological activity and reactivity in synthetic organic chemistry.
Synthesis
The synthesis of this compound typically involves the alkylation of 4-tert-butyl-2,6-dimethylphenol with propene, often catalyzed by strong acids or Lewis acids under controlled conditions. The specific synthetic routes and conditions can affect the yield and purity of the final product.
The compound's bromine atom could facilitate nucleophilic substitutions or participate in radical reactions, which are common in biological systems. Additionally, its role as a deoxofluorinating agent indicates it may interact with various biochemical pathways involving oxygen-containing compounds.
Comparative Analysis
To understand its biological implications better, it is useful to compare it with similar compounds:
| Compound | Structural Features | Potential Applications |
|---|---|---|
| 2-Bromo-3-(tri-n-butylstannyl)-1-propene | Tri-n-butylstannyl group | Used in Stille coupling reactions |
| 2-Bromo-3-(phenylthio)propene | Phenylthio group | Useful in radical allylation reactions |
| 2-Bromo-3-(p-hydroxyphenyl)-1-propene | Hydroxy group instead of tert-butyl | Potentially different biological activity |
| 2-Bromo-3-trimethylsilyl-1-propene | Trimethylsilyl group | Versatile synthetic building block |
This table illustrates the structural diversity within this chemical class and highlights how variations can lead to different biological activities and applications.
Case Studies and Research Findings
Despite the lack of specific studies on this compound, research on related compounds provides insights into potential biological activities:
- Antimicrobial Activity : Compounds with similar structures have been investigated for their ability to inhibit bacterial growth through targeting specific metabolic pathways. For instance, inhibitors targeting the methylerythritol phosphate (MEP) pathway have shown promise as antimicrobial agents .
- Pharmacological Properties : Other organobromine compounds have exhibited various pharmacological effects, including anti-inflammatory and analgesic properties. The unique substituents on this compound may similarly influence such activities.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via bromination of 3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene using bromine (Br₂) in inert solvents like dichloromethane (CH₂Cl₂) at low temperatures (0–5°C) to minimize side reactions. Alternative routes may involve palladium-catalyzed cross-coupling for introducing the bromine atom .
- Key Considerations : Optimize stoichiometry (1:1 molar ratio of alkene to Br₂) and monitor reaction progress via thin-layer chromatography (TLC). Purification typically involves column chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Techniques :
- ¹H/¹³C NMR : Identifies the allylic bromine environment (δ ~5.5–6.5 ppm for vinyl protons) and tert-butyl group (δ ~1.3 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 281.96 for C₁₃H₁₆BrCl₂) .
- IR Spectroscopy : Detects C-Br stretching (~550–650 cm⁻¹) and aromatic C-H bending .
Q. How is the biological activity of this compound initially screened, and what targets are prioritized?
- Approach :
- In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).
- Enzyme inhibition : Evaluate interactions with cytochrome P450 enzymes or kinases via fluorometric assays .
- Target Rationale : The bromine and tert-butyl groups enhance lipophilicity, favoring membrane penetration and halogen bonding with active-site residues .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in substitution and addition reactions?
- Substitution : The allylic bromine undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to its electron-deficient β-carbon. Steric hindrance from the tert-butyl group may slow kinetics .
- Electrophilic Addition : The propene double bond reacts with HX (e.g., HCl) via carbocation intermediates, with regioselectivity influenced by the aryl substituent’s electron-donating effects .
Q. How do structural modifications (e.g., replacing tert-butyl with trifluoromethyl) alter physicochemical and biological properties?
- Case Study :
- Trifluoromethyl analog : Increased electronegativity enhances oxidative stability but reduces solubility in nonpolar solvents.
- Chlorophenyl analog : Higher logP values correlate with improved antimicrobial activity but potential cytotoxicity .
Q. How can conflicting data on the compound’s enzyme inhibition profiles be resolved?
- Analysis Framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
